(2,4-Bis(dodecyloxy)phenyl)methanol
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Overview
Description
(2,4-Bis(dodecyloxy)phenyl)methanol is an organic compound with the molecular formula C27H48O3 It is characterized by the presence of two dodecyloxy groups attached to a phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Bis(dodecyloxy)phenyl)methanol typically involves the nucleophilic aromatic substitution reaction. This process includes the reaction of a phenol derivative with a dodecyl halide under basic conditions to introduce the dodecyloxy groups. The final step involves the reduction of the intermediate to form the methanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, where the dodecyloxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides and strong bases are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenols, aldehydes, ketones, and alcohol derivatives.
Scientific Research Applications
(2,4-Bis(dodecyloxy)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2,4-Bis(dodecyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The dodecyloxy groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to various biological effects, including modulation of enzyme activity and cell signaling pathways.
Comparison with Similar Compounds
(2,4-Bis(docosyloxy)phenyl)methanol: Similar in structure but with longer alkyl chains.
(3,5-Bis(dodecyloxy)phenyl)methanol: Differing in the position of the dodecyloxy groups on the phenyl ring.
Uniqueness: (2,4-Bis(dodecyloxy)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its dodecyloxy groups provide enhanced solubility in organic solvents and potential for various functional modifications.
Properties
Molecular Formula |
C31H56O3 |
---|---|
Molecular Weight |
476.8 g/mol |
IUPAC Name |
(2,4-didodecoxyphenyl)methanol |
InChI |
InChI=1S/C31H56O3/c1-3-5-7-9-11-13-15-17-19-21-25-33-30-24-23-29(28-32)31(27-30)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27,32H,3-22,25-26,28H2,1-2H3 |
InChI Key |
WICSQTPWAKQYSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1)CO)OCCCCCCCCCCCC |
Origin of Product |
United States |
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